4'-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2'-bithiophene
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Overview
Description
4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene is a complex organic compound that belongs to the class of bithiophenes. Bithiophenes are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This particular compound is characterized by the presence of a butyl group and a nonafluorononyl chain, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions, where a butyl halide reacts with the bithiophene core in the presence of a strong base.
Attachment of the Nonafluorononyl Chain: The nonafluorononyl chain can be attached through a nucleophilic substitution reaction, where a nonafluorononyl halide reacts with the bithiophene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives.
Scientific Research Applications
4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Biology: It can be used in the development of biosensors and bioelectronic devices due to its unique electronic properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mechanism of Action
The mechanism of action of 4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in electronic and optoelectronic applications. Its interaction with biological molecules can also lead to changes in cellular signaling pathways, making it useful in biomedical research.
Comparison with Similar Compounds
Similar Compounds
- 4’-Butyl-3-fluorobiphenyl
- 4’'-Butyl-4-bromo-3-fluorobiphenyl
- 3-(4-N-butylphenyl)thiophenol
- 1-butyl-4-(3-methylphenyl)benzene
Uniqueness
Compared to similar compounds, 4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene stands out due to its nonafluorononyl chain, which imparts unique electronic and chemical properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.
Properties
CAS No. |
919079-94-0 |
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Molecular Formula |
C21H23F9S2 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-(4-butylthiophen-2-yl)-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)thiophene |
InChI |
InChI=1S/C21H23F9S2/c1-2-3-7-14-12-16(32-13-14)17-15(9-11-31-17)8-5-4-6-10-18(22,23)19(24,25)20(26,27)21(28,29)30/h9,11-13H,2-8,10H2,1H3 |
InChI Key |
HJAXMZVXQFFGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CSC(=C1)C2=C(C=CS2)CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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